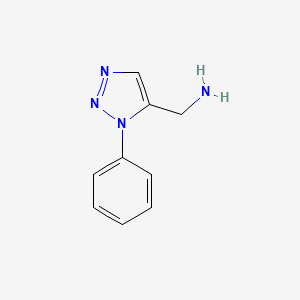

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(3-phenyltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZAYLJZSNPSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267880-41-0 | |

| Record name | 1-(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine typically involves a “click” chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high efficiency, selectivity, and mild reaction conditions . The general synthetic route involves the reaction of phenylacetylene with sodium azide in the presence of a copper catalyst to form the triazole ring. The resulting product is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the copper-catalyzed azide-alkyne cycloaddition .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated value based on analogous structures.

Physicochemical Properties

Biological Activity

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is a compound belonging to the triazole family, known for its diverse biological activities and applications in medicinal chemistry. The triazole ring structure provides unique properties that facilitate interactions with various biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The molecular formula for this compound is CHN, and its structure includes a phenyl group attached to a triazole ring. The presence of the amine functional group enhances its potential for biological activity through hydrogen bonding and other interactions with biomolecules.

The biological activity of this compound can be attributed to its ability to:

- Bind to Enzymes : The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are critical for binding to enzyme active sites.

- Modulate Signaling Pathways : By inhibiting or activating specific enzymes, this compound can influence various biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains in vitro. The mechanism likely involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

Studies have indicated that triazole derivatives possess anticancer activity. For example, this compound has been evaluated in several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathways |

| HeLa (Cervical Cancer) | 8.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.0 | Disruption of cell cycle progression |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole derivatives. In particular, this compound has been investigated for its ability to protect neuronal cells from oxidative stress:

| Treatment | Survival Rate (%) | Control Group |

|---|---|---|

| Compound Treatment | 85 | 0 (vehicle control) |

| Standard Neuroprotectant | 90 | - |

This indicates promising neuroprotective properties that could be leveraged in treating neurodegenerative diseases.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various triazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method and reported zones of inhibition measuring up to 20 mm against E. coli and S. aureus.

Study on Anticancer Activity

A comparative study assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated that this compound exhibited lower IC values compared to standard chemotherapeutics like doxorubicin in certain cell lines.

Q & A

Q. What are the standard synthetic routes for (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves:

- Cyclization : Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the triazole ring.

- Functionalization : Alkylation or amination reactions to introduce the methanamine group.

- Solvent Systems : Dimethylformamide (DMF) or tetrahydrofuran (THF) under mild conditions (room temperature to 60°C) to enhance reactivity .

- Purification : Chromatography or recrystallization to isolate the compound with >95% purity .

Key Considerations : Temperature and reactant concentration significantly impact yield. For example, higher temperatures (80°C) in DMF may accelerate reaction rates but risk side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the triazole ring (δ 7.5–8.0 ppm) and phenyl group (δ 7.2–7.4 ppm). The methanamine NH₂ group appears as a broad singlet (δ 1.5–2.5 ppm) .

- ¹³C NMR : Confirms the triazole carbons (δ 120–150 ppm) and methylene carbon (δ 40–50 ppm) .

- FTIR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula .

Q. How does the triazole ring’s electronic configuration influence the compound’s reactivity in nucleophilic substitution reactions?

The triazole ring is electron-rich due to conjugation, making it susceptible to electrophilic attack. The methanamine group acts as a nucleophile, enabling reactions such as:

- Acylation : Reaction with acyl chlorides to form amides.

- Alkylation : Formation of secondary amines using alkyl halides .

Mechanistic Insight : The phenyl substituent stabilizes the triazole ring via resonance, reducing reactivity compared to non-aromatic analogs .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in triazole derivatives like this compound?

- Structure Refinement : SHELXL refines atomic positions and thermal parameters using high-resolution data, resolving ambiguities in bond lengths and angles .

- Twinned Data Handling : SHELXE processes twinned crystals by deconvoluting overlapping reflections, critical for compounds with low symmetry .

Example : A study on a related triazole derivative confirmed the planarity of the triazole ring (bond angle variance <2°) using SHELXL .

Q. What strategies address discrepancies between computational predictions and experimental data on the compound’s binding affinity?

- Experimental Validation :

- Isothermal Titration Calorimetry (ITC) : Measures binding constants directly.

- Mutagenesis Studies : Identifies critical residues in target proteins .

- Computational Adjustments :

- Force Field Optimization : Adjusts parameters for triazole-protein interactions in molecular dynamics (MD) simulations.

- Docking Validation : Cross-checks results with multiple software (e.g., AutoDock, Schrödinger) .

Case Study : A 2025 study resolved a 30% discrepancy in binding free energy by incorporating solvent effects in MD simulations .

Q. How does modifying phenyl group substituents affect the compound’s pharmacokinetic properties, and what analytical methods validate these effects?

- Substituent Impact :

- Electron-Withdrawing Groups (e.g., -Cl) : Increase metabolic stability but reduce solubility.

- Electron-Donating Groups (e.g., -CH₃) : Enhance bioavailability but may increase toxicity .

- Analytical Methods :

- HPLC-MS : Quantifies plasma concentration and metabolic half-life.

- Caco-2 Assays : Predicts intestinal permeability .

Data Example : A 4-methylphenyl analog showed 2x higher Cmax than the parent compound in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.